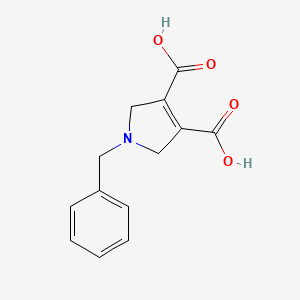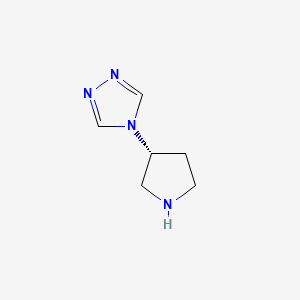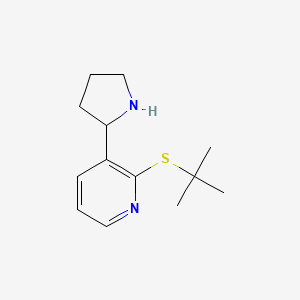
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride is a chemical compound that features a piperidine ring substituted at the 4-position with a trifluoromethyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, often using phenol derivatives and appropriate catalysts.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
4-(Trifluoromethyl)phenol: Lacks the piperidine ring, affecting its overall stability and reactivity.
2-(Piperidin-4-yl)-4-methylphenol: Contains a methyl group instead of a trifluoromethyl group, leading to different lipophilicity and reactivity.
Uniqueness
2-(Piperidin-4-yl)-4-(trifluoromethyl)phenol hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring provides structural rigidity and potential for diverse chemical modifications.
Properties
CAS No. |
1311254-47-3 |
|---|---|
Molecular Formula |
C12H15ClF3NO |
Molecular Weight |
281.70 g/mol |
IUPAC Name |
2-piperidin-4-yl-4-(trifluoromethyl)phenol;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-1-2-11(17)10(7-9)8-3-5-16-6-4-8;/h1-2,7-8,16-17H,3-6H2;1H |
InChI Key |
MVHVGDFJRPGGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


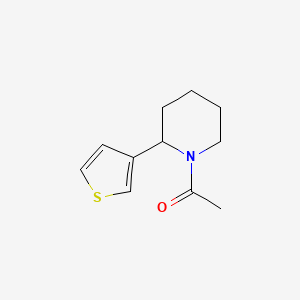
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11804870.png)
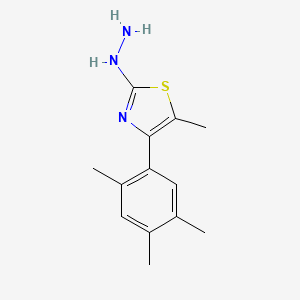

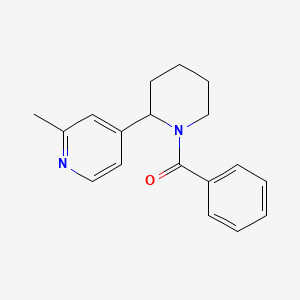

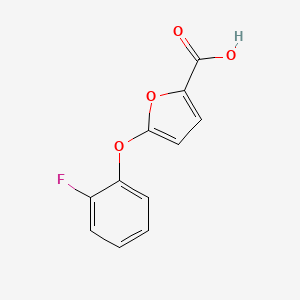
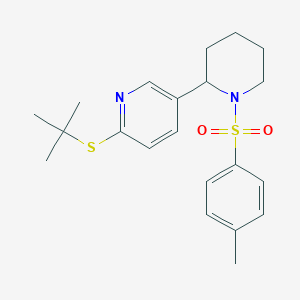

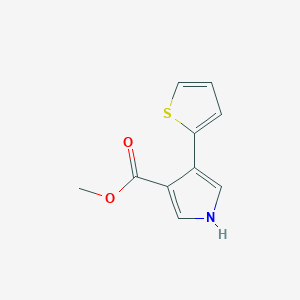
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
